molecular formula C9H5FIN B13657574 7-Fluoro-4-iodoquinoline

7-Fluoro-4-iodoquinoline

Cat. No.: B13657574
M. Wt: 273.05 g/mol
InChI Key: GNOWOPZTFSURHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-iodoquinoline is a versatile halogenated quinoline derivative designed for advanced research and development. This compound serves as a crucial synthetic building block, particularly in medicinal chemistry, where its molecular scaffold is prized for constructing potential therapeutic agents. The distinct electron-withdrawing properties of the fluorine and iodine substituents make this compound a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the rapid exploration of chemical space around the quinoline core . Quinoline derivatives similar to this compound have demonstrated significant research value in the development of anticancer agents, with some showing sub-micromolar cytotoxicity against a broad panel of cancer cell lines, including leukemia, non-small cell lung cancer, and CNS cancers . Furthermore, halogenated quinolines are extensively investigated for their antimicrobial and antimalarial properties . The iodine atom at the 4-position serves as an excellent leaving group, allowing for facile nucleophilic substitution to create a diverse array of 4-substituted quinoline analogs, which can be screened for various biological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-fluoro-4-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOWOPZTFSURHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Functionalization of Quinoline Derivatives

The synthesis of halogenated quinolines such as this compound typically involves multi-step processes starting from substituted quinolines or related precursors. A common approach is selective fluorination at the 7-position followed by iodination at the 4-position.

Synthesis via Fluoroquinoline Precursors

One documented method involves starting from 4-fluoroquinoline derivatives, which undergo sulfonation and subsequent halogenation steps. For example, a patented process for 4-fluoroisoquinoline derivatives involves:

  • Reacting 4-fluoroisoquinoline or its salt with sulfuric anhydride (with or without sulfuric acid) to form 4-fluoroisoquinoline-5-sulfonic acid.
  • Subsequent reaction with halogenating reagents to yield sulfonyl halides.
  • Control of reaction parameters such as acid amount (1 to 1.5 mol per mol of substrate), temperature (10–70 °C), and reaction time (0.2 to 7 hours) is critical for optimal yield and purity.
  • Purification by acid-added salt formation and pH-controlled extraction enhances product isolation.

While this method is specific to isoquinolines, similar principles apply to quinoline derivatives, including this compound, where selective halogenation is achieved through controlled sulfonation and halogen exchange.

Cyclization and Substitution Routes

Another approach, although more commonly reported for related bromo-iodoquinolines, involves multi-step cyclization and substitution starting from anilines and Meldrum’s acid or orthoformates. Although this method primarily targets 6-bromo-4-iodoquinoline, the synthetic logic is adaptable to fluoro derivatives:

  • Formation of intermediate dioxane-dione derivatives by reacting Meldrum’s acid and triethyl orthoformate.
  • Cyclization with substituted anilines to form hydroxyquinoline intermediates.
  • Chlorination using phosphorus oxychloride (POCl3) to form chloroquinoline.
  • Halogen exchange with sodium iodide in acetonitrile to obtain the iodoquinoline derivative.
  • Optimization of reaction temperature and solvent improves yield and reduces impurities.

This route highlights the importance of stepwise functional group transformations and halogen exchange reactions in quinoline synthesis.

Organometallic Exchange and Continuous Flow Techniques

Recent advances have demonstrated efficient preparation of halogenated quinolines through organometallic intermediates, particularly using iodo-magnesium exchange:

  • Treatment of 7-chloro-4-iodoquinoline with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in tetrahydrofuran (THF) at room temperature rapidly forms organomagnesium intermediates within 10 minutes.
  • Subsequent quenching with electrophiles such as benzaldehyde yields functionalized quinoline derivatives.
  • Continuous flow microreactor technology enhances mixing and reaction control, enabling scalable synthesis with improved yields and shorter reaction times.
  • The flow system uses syringe pumps, T-mixers, and coil reactors to precisely control residence time and temperature, facilitating rapid iodo-magnesium exchange and functionalization.
  • This method allows selective functionalization at the 4-position of 7-chloroquinolines, which can be adapted for this compound synthesis by analogous substitution strategies.

Comparative Analysis of Preparation Methods

Methodology Key Steps Reaction Conditions Advantages Limitations
Sulfonation and Halogenation Sulfonation with sulfuric anhydride, halogenation 10–70 °C, 0.2–7 h, acid control High purity via salt formation Mainly for isoquinolines, moderate complexity
Cyclization and Substitution Meldrum’s acid + orthoformate, cyclization, chlorination, iodination 80–190 °C, multi-step, solvent variation Adaptable to various quinolines, optimized yields Multi-step, longer reaction times
Organometallic Exchange & Flow Iodo-magnesium exchange, electrophilic quench, continuous flow Room temp, fast (minutes), microreactor Scalable, rapid, selective functionalization Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoro-4-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the iodine atom increases its reactivity with target enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Reactivity: Iodine at position 4 enables Suzuki-Miyaura cross-coupling reactions, distinguishing it from 4-hydroxy or 4-amino analogs (e.g., 4-Hydroxy-7-chloro-3-iodoquinoline ), which prioritize hydrogen bonding or proton donation.

Functional Group Variations

  • 4-Hydrazino Derivatives: 7-Fluoro-4-hydrazinoquinoline () acts as a precursor for Schiff base formation, contrasting with the iodo group’s role in metal-catalyzed reactions .
  • Carboxylic Acid Derivatives: 7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid () exhibits distinct acidity and metal-chelating properties due to the carboxylic acid group, limiting its utility in cross-coupling but enhancing applications in coordination chemistry .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Fluoro-4-iodoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, iodination at the 4-position of quinoline derivatives often employs iodine monochloride (ICl) in acetic acid under reflux, while fluorination may use hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride). Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for cross-coupling). Yield optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 substrate:iodinating agent) .
Example Reaction Conditions
Solvent: Acetic acid/DCM (1:1)
Temperature: 100°C, 12 hours
Catalyst: None
Yield: 65–70% (unoptimized)

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • NMR : 19F^{19}\text{F} NMR detects fluorine at ~-110 ppm (vs CFCl3_3), while 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.5–8.5 ppm). 13C^{13}\text{C} NMR confirms iodine’s electron-withdrawing effect (downfield shift at C-4).
  • MS : High-resolution ESI-MS verifies the molecular ion peak ([M+H]+^+ at m/z 277.95).
  • X-ray crystallography (if crystalline): Resolves halogen bonding patterns and planar quinoline geometry. Cross-validate with computational data (e.g., InChI key from PubChem) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : The compound serves as a precursor for:

  • Anticancer agents : Iodine’s leaving group capability enables Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl pharmacophores.
  • Antimicrobial scaffolds : Fluorine enhances membrane permeability and metabolic stability.
  • PET tracers : 124I^{124}\text{I}-labeled derivatives are explored for imaging. Prioritize in vitro assays (e.g., cytotoxicity on HeLa cells) and ADMET profiling to validate therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the purity and scalability of this compound synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to assess variables:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) for iodination efficiency.
  • Catalyst loading : Evaluate Pd(OAc)2_2 (0.5–2 mol%) for coupling reactions.
  • Workup protocols : Implement column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification. Scalability requires transitioning from batch to flow chemistry, ensuring consistent heat/mass transfer .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability or impurity interference. Solutions include:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., IC50_{50} in triplicate).
  • Metabolite profiling : Use LC-MS to identify active/degradation products.
  • Structural analogs : Synthesize and test 7-Fluoro-4-bromoquinoline to isolate halogen effects. Cross-reference with CAS Common Chemistry or PubChem data .

Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?

  • Methodological Answer :

  • DFT calculations : Predict electrophilic aromatic substitution sites (e.g., C-5 vs. C-8 reactivity) using Gaussian09 at B3LYP/6-31G* level.
  • Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) with AutoDock Vina.
  • SAR analysis : Correlate logP (2.8 ± 0.2) and pKa (1.5 for fluorine) with bioavailability using QSAR models. Validate with experimental logD (shake-flask method) .

Data Validation and Reproducibility

Q. What criteria ensure the reproducibility of synthetic procedures for this compound?

  • Methodological Answer : Document:

  • Full spectral datasets (NMR, IR, HRMS) in Supporting Information.
  • Batch-specific yields and purity (HPLC ≥95%).
  • Error margins : Report standard deviations for triplicate experiments. Follow Beilstein Journal guidelines for experimental detail rigor .

Q. How should researchers handle conflicting spectroscopic interpretations for novel derivatives?

  • Methodological Answer : Perform:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled intermediates to track coupling patterns.
  • Peer validation : Share raw data via repositories like Zenodo for independent analysis .

Ethical and Methodological Compliance

Q. What ethical considerations apply to biological testing of this compound derivatives?

  • Methodological Answer : Ensure:

  • Institutional approval : Follow WHO guidelines for in vivo studies (e.g., IACUC protocols).
  • Data transparency : Publish negative results to avoid publication bias.
  • Safety protocols : Use fume hoods for volatile intermediates and MSDS-compliant disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.